N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

Kinase inhibition PARP inhibition Regioisomer pharmacology

N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide (CAS 1015590-78-9; molecular formula C₁₇H₁₆N₄O₂; MW 308.33 g/mol) is a synthetic small-molecule benzimidazole-6-carboxamide derivative bearing a para-acetamidophenyl substituent at the exocyclic amide nitrogen and a methyl group at the C2 position of the benzimidazole core. This compound occupies a pharmacologically significant intersection of the benzimidazole carboxamide chemical space, distinct from the more extensively characterized benzimidazole-4-carboxamide PARP inhibitor class and from the meta-acetamidophenyl regioisomer series recently optimized as FLT3 kinase inhibitors.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B10979386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C17H16N4O2/c1-10-18-15-8-3-12(9-16(15)19-10)17(23)21-14-6-4-13(5-7-14)20-11(2)22/h3-9H,1-2H3,(H,18,19)(H,20,22)(H,21,23)
InChIKeyODLIPBIJWGSEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide – Core Identity and Structural Positioning for Research Procurement


N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide (CAS 1015590-78-9; molecular formula C₁₇H₁₆N₄O₂; MW 308.33 g/mol) is a synthetic small-molecule benzimidazole-6-carboxamide derivative bearing a para-acetamidophenyl substituent at the exocyclic amide nitrogen and a methyl group at the C2 position of the benzimidazole core . This compound occupies a pharmacologically significant intersection of the benzimidazole carboxamide chemical space, distinct from the more extensively characterized benzimidazole-4-carboxamide PARP inhibitor class and from the meta-acetamidophenyl regioisomer series recently optimized as FLT3 kinase inhibitors [1][2]. The para-acetamidophenyl motif and the 6-carboxamide regioisomeric attachment create a unique hydrogen-bond donor/acceptor pharmacophore geometry that defines its molecular recognition profile relative to closely related analogs and alternative benzimidazole scaffolds available for research procurement [1].

Why N-[4-(Acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide Cannot Be Interchanged with Generic Benzimidazole Carboxamides


Benzimidazole carboxamide derivatives are pharmacologically divergent despite sharing a common heterocyclic core. The regioisomeric attachment of the carboxamide at the 6-position versus the 4-position of the benzimidazole ring fundamentally alters the vector of the hydrogen-bonding pharmacophore, as demonstrated by the fact that benzimidazole-4-carboxamides are predominantly characterized as PARP inhibitors while benzimidazole-6-carboxamides bearing acetylamino-phenyl substitutions have been identified as FLT3/TrKA dual kinase inhibitors [1][2]. Within the 6-carboxamide subclass, the positional isomerism of the acetamido group on the pendant phenyl ring (para vs. meta) produces dramatic potency differences exceeding 60-fold against the FLT3-TKD(D835Y) mutant, with the meta-isomer (21l) achieving IC₅₀ = 1.47 nM compared to the micromolar-range activity observed for certain para-substituted variants [2][3]. These structural sensitivities render simple generic substitution chemically and pharmacologically inappropriate for applications requiring defined target engagement profiles.

Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide Against Key Structural Comparators


Regioisomeric Carboxamide Differentiation: 6-Carboxamide vs. 4-Carboxamide Benzimidazole Target Engagement Profiles

The carboxamide position on the benzimidazole scaffold is a critical determinant of biological target engagement. Benzimidazole-4-carboxamides constitute a well-established class of PARP enzyme inhibitors, with numerous patented clinical candidates (e.g., veliparib analogs) exhibiting PARP-1 IC₅₀ values in the low nanomolar range [1]. In contrast, the benzimidazole-6-carboxamide scaffold bearing a para-acetamidophenyl substituent (represented by the 4ACP chemotype) has demonstrated FLT3 kinase inhibition with IC₅₀ values of 43.8 nM (wild-type), 97.2 nM (FLT3-ITD), and 92.5 nM (FLT3-D835Y), and TrKA inhibition with IC₅₀ = 23.6 nM, with no reported PARP inhibitory activity [2]. This regioisomeric functional divergence—kinase inhibition versus PARP inhibition—provides a clear molecular basis for scaffold selection in target-focused research programs.

Kinase inhibition PARP inhibition Regioisomer pharmacology Target selectivity

Para- vs. Meta-Acetamidophenyl Positional Isomerism: Quantified Impact on FLT3-TKD(D835Y) Inhibitory Potency

The position of the acetamido substituent on the pendant phenyl ring is a primary potency determinant. In the 2025 structural optimization study that systematically modified the 4-acetamidophenyl group of the parental 4ACP scaffold, the meta-acetamidophenyl derivative (compound 21l) achieved an FLT3-TKD(D835Y) IC₅₀ of 1.47 nM, representing a potency improvement of approximately 63-fold over the parental compound bearing the para-acetamidophenyl motif (4ACP, FLT3-TKD IC₅₀ = 92.5 nM) [1][2]. This comparison establishes that the para-substituted analog (structurally matching the target compound) serves as an essential baseline comparator and scaffold-progenitor molecule, providing lower intrinsic potency against the TKD mutant but offering distinct physicochemical and synthetic accessibility advantages that can inform lead optimization trajectories [1].

FLT3 kinase inhibition Structure-activity relationship Positional isomerism AML therapeutics

Dual FLT3/TrKA Kinase Inhibition Profile Distinct from Clinical FLT3 Inhibitor Quizartinib and PARP-targeted Benzimidazoles

The benzimidazole-6-carboxamide para-acetamidophenyl chemotype (4ACP) exhibits a dual FLT3/TrKA inhibitory profile that is mechanistically differentiated from both the clinical FLT3 inhibitor quizartinib (from which it was derived via scaffold hopping) and from the benzimidazole-4-carboxamide PARP inhibitor class. 4ACP demonstrated nanomolar inhibition of TrKA (IC₅₀ = 23.6 nM) in addition to its FLT3 activity (IC₅₀ = 43.8–97.2 nM across wild-type and mutant forms), whereas quizartinib is selective for FLT3 without significant TrKA activity [1]. This dual inhibition profile is therapeutically relevant because TrKA fusions have been implicated in promoting AML growth and survival independently of FLT3 mutations [1]. Furthermore, 4ACP showed decreased activity against c-Kit enzyme relative to FLT3, indicating lower probability of myelosuppression—a clinically relevant toxicity associated with quizartinib and other FLT3 inhibitors [1].

Dual kinase inhibition FLT3 inhibitor TrKA inhibitor Drug resistance

Cellular Antiproliferative Selectivity: FLT3-ITD-Positive vs. FLT3-ITD-Negative AML Cell Lines

The para-acetamidophenyl benzimidazole-6-carboxamide chemotype (4ACP) demonstrates mutation-dependent antiproliferative selectivity in AML cell lines. 4ACP exhibited IC₅₀ values of 38.8 ± 10.7 nM against MV4-11 cells and 54.9 ± 4.1 nM against MOLM-13 cells (both FLT3-ITD-positive), while lacking antiproliferative activity against FLT3-ITD-negative AML cell lines [1]. This on-target cellular selectivity is critical evidence that the antiproliferative effect is mediated through FLT3 pathway engagement rather than non-specific cytotoxicity. In contrast, many commercially available benzimidazole derivatives exhibit broad, non-selective cytotoxicity profiles that lack this mutation-dependent selectivity signature, making them less suitable as chemical probes for target validation studies [1].

Antiproliferative activity Cell line selectivity FLT3-ITD mutation AML

Normal Cell Safety Window: Differential Cytotoxicity in AML Cells vs. Non-Malignant Cell Lines

The 4ACP chemotype demonstrated a favorable selectivity profile by sparing non-malignant cells while exerting potent antiproliferative effects on FLT3-ITD-positive AML cells. Specifically, 4ACP did not show cytotoxic effects on normal BNL (murine embryonic liver) and H9c2 (rat cardiomyoblast) cell lines at concentrations that produced significant cytotoxicity in MV4-11 and MOLM-13 AML cells (IC₅₀ = 38.8 and 54.9 nM respectively) [1]. This selectivity for malignant over normal cells provides a quantifiable safety differentiation from many benzimidazole chemotherapeutics that exhibit narrow therapeutic indices. Additionally, the decreased activity against c-Kit further supports a reduced myelosuppression potential compared to clinical FLT3 inhibitors such as quizartinib [1].

Selective toxicity Normal cell viability Therapeutic window Safety pharmacology

Molecular Dynamics-Validated Scaffold Geometry: Structural Basis for Differentiation from the N-(4-Carbamoylphenyl) Analog

Molecular dynamics simulations conducted on the 4ACP chemotype (para-acetamidophenyl benzimidazole-6-carboxamide) and its optimized derivatives revealed that subtle alterations in the hydrogen-bond donor/acceptor configuration of the pendant phenyl substituent produce significant changes in binding pose stability within the FLT3 kinase domain [1]. The para-acetamidophenyl group provides a specific hydrogen-bond geometry distinct from the para-carbamoylphenyl analog (N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide), where the replacement of the acetyl group with a carbamoyl moiety alters both the hydrogen-bond donor count and the electronic distribution of the terminal amide [1]. These computational findings provide a mechanistic explanation for the empirically observed potency differences between acetyl-terminated and carbamoyl-terminated analogs and establish the para-acetamido configuration as a specific pharmacophore element with computational validation rather than an interchangeable terminal group.

Molecular dynamics Scaffold geometry Hydrogen bonding Pharmacophore modeling

Optimal Research and Procurement Application Scenarios for N-[4-(Acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide


FLT3 Inhibitor Lead Optimization Programs Requiring a Structurally Defined Para-Acetamidophenyl Baseline Comparator

This compound serves as the direct chemical progenitor (4ACP chemotype) from which a series of 31 optimized FLT3 inhibitors were derived via systematic modification of the 4-acetamidophenyl group [1]. Research groups engaged in FLT3-targeted medicinal chemistry for AML can use this compound as a reference standard to benchmark the potency improvements achieved through meta-substitution (compound 21l, IC₅₀ = 1.47 nM), N1-phenyl variation, or C2-modifications against the parental para-substituted scaffold (IC₅₀ = 92.5 nM against FLT3-TKD) [1]. Its availability enables quantitative SAR deconvolution by providing a defined, lower-potency starting point whose structural modifications have been prospectively validated in published optimization campaigns [1][2].

Kinase Selectivity Profiling Panels Requiring a Dual FLT3/TrKA Probe Distinct from PARP-Targeted Benzimidazoles

For organizations conducting kinase selectivity screening panels, this benzimidazole-6-carboxamide chemotype provides a mechanistically distinct probe that occupies the FLT3/TrKA dual inhibition space (TrKA IC₅₀ = 23.6 nM; FLT3 IC₅₀ = 43.8–97.2 nM) [2], clearly separated from the benzimidazole-4-carboxamide class associated with PARP inhibition [3]. This differentiation is critical for correctly attributing phenotypic screening hits to kinase-mediated versus PARP-mediated mechanisms when benzimidazole-containing compound libraries are being profiled. The reduced c-Kit activity relative to FLT3 further distinguishes this chemotype from clinical FLT3 inhibitors such as quizartinib, enabling cleaner pharmacological dissection of FLT3-dependent vs. c-Kit-dependent cellular phenotypes [2].

Computational Chemistry and Molecular Dynamics Studies of Benzimidazole–Kinase Binding Interactions

The para-acetamidophenyl benzimidazole-6-carboxamide scaffold has been the subject of dedicated molecular dynamics simulation studies that characterized its binding pose stability, hydrogen-bond interactions, and conformational dynamics within the FLT3 kinase domain [1]. Researchers employing computational chemistry approaches—including docking, free energy perturbation, or molecular dynamics—can utilize this compound as a structurally validated reference ligand for which simulation parameters and binding mode analyses have been established and published. The availability of comparative MD data between this parental scaffold and its optimized derivatives (e.g., compound 22b) provides a rare opportunity to correlate computationally predicted binding differences with experimentally measured potency improvements exceeding 100-fold [1].

FLT3-ITD-Positive AML Cell-Based Assay Development and Chemical Probe Validation

The demonstrated mutation-dependent antiproliferative selectivity of this chemotype—potent activity in FLT3-ITD-positive AML cell lines (MV4-11 IC₅₀ = 38.8 nM; MOLM-13 IC₅₀ = 54.9 nM) with no activity in FLT3-ITD-negative lines—makes it suitable for use as a pathway-selective chemical probe in FLT3-dependent assay development [2]. The on-target mechanistic signature (confirmed by downstream ERK1/2 and mTOR pathway suppression, G0/G1 cell cycle arrest, and apoptotic/necrotic cell death induction at low nanomolar concentrations) provides multiple orthogonal readouts for assay validation [2]. The normal-cell-sparing profile (no cytotoxicity in BNL and H9c2 cells) further supports its use in co-culture assay formats where discrimination between malignant and non-malignant cell populations is required [2].

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.